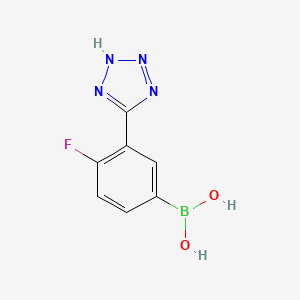

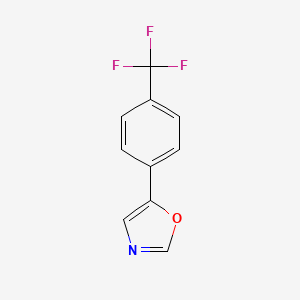

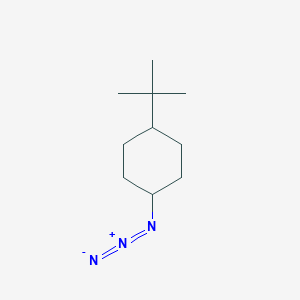

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a multifaceted molecule that has not been directly studied in the provided papers. However, similar compounds with the 4-fluorophenyl and tetrazolyl moieties have been investigated, which can provide insights into the chemical behavior and potential applications of the compound . These compounds exhibit a range of properties and activities, including potential for use in nonlinear optics, inhibitory activity against various enzymes, and antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid and its derivatives have been researched for their anticancer properties. For instance, certain phenylboronic acid derivatives have been identified as potent antiproliferative agents with a cell cycle-specific mode of action against A2780 ovarian cancer cells. These compounds induced G2/M cell cycle arrest and apoptosis, highlighted by caspase-3 activation and a notable increase in aneuploid and tetraploid cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Molecular Synthesis and Structure

The compound has been utilized in the synthesis of complex molecules. For example, 4-(Pyridin-2-yl)phenylboronic acid, related to the subject compound, was synthesized and used to create a phosphorescent ligand via the Suzuki coupling reaction, indicating its utility in complex molecular synthesis processes (Gao Xi-cun, 2010).

Antibacterial Properties

Derivatives of the compound have also been explored for antibacterial applications. A study synthesized new molecules using 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones and 4-fluorobenzoic acid, showcasing promising antibacterial activity. This suggests the potential of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid derivatives in developing new antibacterial agents (Holla et al., 2003).

Drug Synthesis and Silicon-Containing Drugs

The compound has been identified as a valuable building block in the synthesis of drugs, especially silicon-containing drugs. For example, 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid has been characterized and used in the synthesis of silicon-containing drugs, demonstrating the compound's significance in drug development and synthesis (Troegel et al., 2009).

Optical Modulation and Nanotechnology

The compound and its derivatives have applications in optical modulation and nanotechnology. A study explored phenyl boronic acids grafted onto carbon nanotubes for saccharide recognition and near-infrared fluorescence quenching, suggesting applications in biosensing and nanotechnology (Mu et al., 2012).

Safety And Hazards

This chemical is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN4O2/c9-6-2-1-4(8(14)15)3-5(6)7-10-12-13-11-7/h1-3,14-15H,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELFJHZMQYCKPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C2=NNN=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461232 |

Source

|

| Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |

CAS RN |

1009303-56-3 |

Source

|

| Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1009303-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

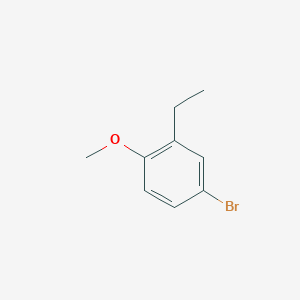

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)